molecular formula C11H14O4 B8634301 4-(2-Methoxyethoxy)-3-methylbenzoic acid

4-(2-Methoxyethoxy)-3-methylbenzoic acid

Cat. No. B8634301
M. Wt: 210.23 g/mol
InChI Key: BRMOOSPZBMIBBJ-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To a solution of 4-hydroxy-3-methyl-benzoic acid (2.0 g, 13 mmol) in THF (24 mL) was added tetrabutylphosphonium hydroxide (18 mL of 40% w/v, 26 mmol). The reaction mixture was cooled to 0° C. and then 1-bromo-2-methoxy-ethane (1.8 g, 1.2 mL, 13 mmol) was added. The reaction mixture was allowed to warm to room temperature overnight. The reaction mixture was acidified using 1M HCl and the aqueous layer was extracted with ethyl acetate. The organics were dried over sodium sulfate and concentrated in vacuo to yield 4-(2-methoxyethoxy)-3-methylbenzoic acid (182 mg, 6%). ESI-MS m/z calc. 210.2. found 209.2 (M-H)−; Retention time: 0.96 minutes (3 min run).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].[OH-].C([P+](CCCC)(CCCC)CCCC)CCC.Br[CH2:31][CH2:32][O:33][CH3:34].Cl>C1COCC1>[CH3:34][O:33][CH2:32][CH2:31][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].C(CCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=C(C=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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